molecular formula C13H25NO3 B8696582 EINECS 256-976-5 CAS No. 51115-68-5

EINECS 256-976-5

Cat. No. B8696582
M. Wt: 243.34 g/mol
InChI Key: ZZAPENIYDFOWME-UHFFFAOYSA-N
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Patent
US04153679

Procedure details

Sodium bicarbonate (1.7g, 0.02 mole) and glycine ethyl ester hydrochloride (1.4g, 0.01 mole) were dissolved in water (10 ml) and a solution of 2,3-dimethyl-2-isopropylbutanoyl chloride (1.6g, 0.009 mole) in ether (10 ml) was added. The mixture was stirred vigorously at room temperature for 2 hours. After 16 hours at room temperature the ether layer was separated and dried (MgSO4). Removal of the solvent left a white solid which was recrystallised from ether/petroleum ether to give N-(2,3-dimethyl-2-isopropylbutanoyl)glycine ethyl ester, mp. 74.5°-75.5°.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].Cl.[CH2:7]([O:9][C:10](=[O:13])[CH2:11][NH2:12])[CH3:8].[CH3:14][C:15]([CH:22]([CH3:24])[CH3:23])([CH:19]([CH3:21])[CH3:20])[C:16](Cl)=[O:17]>O.CCOCC>[CH2:7]([O:9][C:10](=[O:13])[CH2:11][NH:12][C:16](=[O:17])[C:15]([CH3:14])([CH:22]([CH3:24])[CH3:23])[CH:19]([CH3:21])[CH3:20])[CH3:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(C(=O)Cl)(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 hours at room temperature the ether layer was separated
Duration
16 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left a white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ether/petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CNC(C(C(C)C)(C(C)C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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